1,5-Dibromo-3-difluoromethoxy-2-iodobenzene

Lipophilicity Drug-likeness Membrane permeability

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene is a tetra-substituted polyhalogenated benzene derivative bearing two bromine atoms at positions 1 and 5, a difluoromethoxy (–OCF₂H) group at position 3, and an iodine atom at position It belongs to the class of orthogonally reactive polyhalogenated arene building blocks employed in sequential palladium-catalyzed cross-coupling strategies for pharmaceutical and agrochemical intermediate synthesis. Its computed physicochemical parameters include a molecular weight of 427.81 g·mol⁻¹, an XLogP3-AA value of 4.9, a topological polar surface area (TPSA) of 9.23 Ų, and zero hydrogen bond donors.

Molecular Formula C7H3Br2F2IO
Molecular Weight 427.81 g/mol
Cat. No. B13098376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-3-difluoromethoxy-2-iodobenzene
Molecular FormulaC7H3Br2F2IO
Molecular Weight427.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)I)Br)Br
InChIInChI=1S/C7H3Br2F2IO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H
InChIKeyRRNHTAKNPDMWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dibromo-3-difluoromethoxy-2-iodobenzene (CAS 1160574-13-9): Procurement-Relevant Physicochemical Profile and Compound Class Definition


1,5-Dibromo-3-difluoromethoxy-2-iodobenzene is a tetra-substituted polyhalogenated benzene derivative bearing two bromine atoms at positions 1 and 5, a difluoromethoxy (–OCF₂H) group at position 3, and an iodine atom at position 2. It belongs to the class of orthogonally reactive polyhalogenated arene building blocks employed in sequential palladium-catalyzed cross-coupling strategies for pharmaceutical and agrochemical intermediate synthesis [1]. Its computed physicochemical parameters include a molecular weight of 427.81 g·mol⁻¹, an XLogP3-AA value of 4.9, a topological polar surface area (TPSA) of 9.23 Ų, and zero hydrogen bond donors . The compound is supplied as a research chemical with typical purity specifications of 98% .

Why 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene Cannot Be Replaced by Mono-Bromo or Regioisomeric Analogs in Sequential Coupling Strategies


Generic substitution of polyhalogenated arene building blocks is precluded by three interdependent factors: halogen count, regiochemical arrangement, and the electronic influence of the difluoromethoxy substituent on each reactive site. Mono-bromo analogs such as 2-bromo-1-(difluoromethoxy)-4-iodobenzene (CAS 1062615-36-4) possess only a single C–Br handle, limiting downstream diversification to two sequential coupling steps rather than the three orthogonal functionalization events enabled by the dibromo scaffold . Regioisomers including 1,5-dibromo-2-difluoromethoxy-3-iodobenzene (CAS 1805473-00-0) and 1,5-dibromo-2-difluoromethoxy-4-iodobenzene (CAS 1803711-98-9) reposition the iodine atom relative to the –OCF₂H group, altering the electronic landscape and consequently the chemoselectivity of palladium-catalyzed oxidative addition at the C–I versus C–Br sites [1]. Furthermore, the difluoromethoxy group is not an inert spectator; under aminodehalogenation conditions (aqueous NH₃, 80–160 °C, high pressure), –OCF₂H can be competitively displaced as a pseudohalogen with reactivity exceeding that of chlorine, meaning its regiochemical positioning directly affects the stability and reaction planning of the entire scaffold [2].

Quantitative Differentiation Evidence for 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene Relative to Structural Analogs


Evidence Item 1: Lipophilicity (XLogP3-AA) Advantage Over Mono-Bromo Analogs

The target compound exhibits a computed XLogP3-AA of 4.9, substantially exceeding the LogP of 4.15 for the mono-bromo analog 2-bromo-1-(difluoromethoxy)-4-iodobenzene (CAS 1062615-36-4) . This 0.75 log unit difference corresponds to an approximately 5.6-fold higher calculated partition coefficient, driven by the additional bromine atom at position 5.

Lipophilicity Drug-likeness Membrane permeability

Evidence Item 2: Triple Orthogonal Reactive Handle Count Versus Mono-Bromo Scaffolds

The target compound carries three carbon–halogen bonds spanning two reactivity tiers: one C–I bond (bond dissociation energy ≈ 240 kJ·mol⁻¹) and two symmetry-related C–Br bonds (BDE ≈ 276 kJ·mol⁻¹) [1]. The C–I bond undergoes oxidative addition to Pd(0) with substantially greater facility than C–Br, a selectivity order (C–I > C–Br > C–Cl) that is well-established across palladium-catalyzed cross-coupling literature [2]. Mono-bromo analogs such as 2-bromo-1-(difluoromethoxy)-4-iodobenzene offer only two reactive handles (one C–I, one C–Br), limiting the accessible sequential diversification sequence to two steps rather than three. The symmetrical 1,5-relationship of the two bromine atoms further enables identical reactivity at both sites, simplifying the design of symmetrical bis-functionalized products.

Sequential cross-coupling Orthogonal reactivity Molecular complexity generation

Evidence Item 3: Regioisomeric Differentiation – Iodine ortho to –OCF₂H Modulates Electronic Environment for Site-Selective Coupling

Among the three known 1,5-dibromo-difluoromethoxy-iodobenzene regioisomers, CAS 1160574-13-9 is uniquely characterized by the iodine atom occupying the position ortho to the –OCF₂H group (iodine at C-2, –OCF₂H at C-3). In the alternative regioisomers CAS 1805473-00-0 and CAS 1803711-98-9, the iodine is positioned either meta or para to the –OCF₂H group [1]. The electron-withdrawing nature of the –OCF₂H group (–I effect) exerts the strongest inductive influence at the ortho position, directly modulating the electron density at the C–I bond and thereby its oxidative addition kinetics to Pd(0). Introduction of a methyl group at the ortho position of haloarenes has been quantitatively shown to reduce cross-coupling rates relative to unsubstituted and para-substituted analogs [2]; by extrapolation, the electron-withdrawing –OCF₂H group at the ortho position is expected to accelerate oxidative addition at the adjacent C–I bond by lowering the electron density, a differentiating feature not available in the meta- or para-iodo regioisomers.

Regiochemistry Electronic effects Site-selective functionalization

Evidence Item 4: –OCF₂H as a Lipophilic Hydrogen Bond Donor – Differentiating Pharmacophoric Property Absent in –OCF₃ and Non-Fluorinated Analogs

The difluoromethoxy (–OCF₂H) group is a demonstrated lipophilic hydrogen bond donor, a property quantitatively characterized by Zafrani et al. (2017) who showed that the –CF₂H group acts as a hydrogen bond donor on a scale comparable to thiophenol, aniline, and amine groups, but distinct from hydroxyl [1]. This property is absent in the trifluoromethoxy (–OCF₃) group, which cannot donate a hydrogen bond due to the lack of a C–H bond at the fluorinated carbon. The Petko et al. (2025) study further revealed that the –OCF₂H group can be competitively displaced as a pseudohalogen in aminodehalogenation reactions, exhibiting reactivity intermediate between fluorine (more reactive) and chlorine (less reactive) [2]. This dual character—serving as both a pharmacophoric hydrogen bond donor and a latent reactive site—is unique to the –OCF₂H substituent class and is embedded within the target compound scaffold.

Bioisosterism Hydrogen bond donor Metabolic stability

Evidence Item 5: Molecular Weight Differentiation and Its Procurement and Stoichiometric Implications

The target compound has a molecular weight of 427.81 g·mol⁻¹, which is 78.90 g·mol⁻¹ heavier than the mono-bromo analog 2-bromo-1-(difluoromethoxy)-4-iodobenzene (MW 348.91 g·mol⁻¹) and 125.90 g·mol⁻¹ heavier than the non-iodinated analog 1,3-dibromo-2-difluoromethoxy-benzene (MW 301.91 g·mol⁻¹) . On a per-reactive-site basis (number of C–X bonds available for cross-coupling), the target compound delivers three reactive handles for 427.81 g·mol⁻¹ (142.6 g·mol⁻¹ per handle), compared to two handles for 348.91 g·mol⁻¹ (174.5 g·mol⁻¹ per handle) for the mono-bromo/iodo analog, representing an approximately 18% improvement in atom economy per reactive site.

Molecular weight Stoichiometry Cost per reactive site

Procurement-Guiding Application Scenarios for 1,5-Dibromo-3-difluoromethoxy-2-iodobenzene


Scenario 1: Three-Step Sequential Cross-Coupling for Highly Substituted Biaryl and Terphenyl Pharmacophores

This scaffold is optimally deployed when a medicinal chemistry program requires the rapid generation of triply-diversified aromatic cores. The iodine at C-2 undergoes the first chemoselective Suzuki-Miyaura coupling (enabled by the C–I oxidative addition preference over C–Br, based on the established bond dissociation energy difference: C–I ≈ 240 kJ·mol⁻¹ vs. C–Br ≈ 276 kJ·mol⁻¹) [1]. The two symmetry-equivalent bromine atoms at C-1 and C-5 can then be functionalized sequentially or simultaneously in a second coupling step, yielding bis-arylated products with the –OCF₂H group retained at C-3 as a lipophilic hydrogen bond donor pharmacophore [2]. This three-step sequence enables construction of terphenyl-like architectures with differential aryl substitution at each position, a capability inaccessible to mono-bromo/iodo scaffolds that stall at two diversifications.

Scenario 2: –OCF₂H-Retaining Late-Stage Functionalization in Drug Discovery Libraries

For drug discovery programs targeting CNS or intracellular protein–protein interaction interfaces where balanced lipophilicity and hydrogen bond donor capacity are critical, this building block preserves the –OCF₂H group through all three cross-coupling steps. The –OCF₂H group's demonstrated hydrogen bond donor strength—comparable to thiophenol and aniline as shown by Zafrani et al. (J. Med. Chem. 2017)—provides a pharmacophoric interaction handle that is absent in –OCF₃-containing analogs [3]. Moreover, the XLogP3-AA of 4.9 positions the resultant tri-arylated products in a lipophilicity range suitable for CNS penetration (typically LogP 3–5), without requiring additional hydrophobic appendages.

Scenario 3: Regioisomerically Defined Scaffold for Iterative SAR with Electronic Gradients

When a structure–activity relationship campaign demands precise control over the electronic character at each diversification site, the ortho relationship between iodine and –OCF₂H in this regioisomer (CAS 1160574-13-9) provides an electronically activated C–I bond for the first coupling, while the two meta/para-related bromine atoms offer electronically distinct coupling sites for subsequent steps. The Khaibulova et al. (Russ. J. Org. Chem. 2013) study on steric and electronic effects in haloarene cross-coupling substantiates that ortho substitution significantly modulates reaction rates [4]. This regioisomer is thus preferred over CAS 1805473-00-0 or CAS 1803711-98-9 when the synthetic sequence requires the most reactive site to be coupled first with highest fidelity.

Scenario 4: Building Block for Covalent Inhibitor Warhead Optimization with Pseudohalogen Latency

The Petko et al. (2025) finding that the –OCF₂H group can be competitively displaced as a pseudohalogen under aminodehalogenation conditions (aqueous NH₃, 80–160 °C) opens a distinct application avenue: the –OCF₂H group can serve as a masked leaving group for late-stage amine introduction [5]. A synthetic sequence can proceed through two or three palladium-catalyzed couplings exploiting the C–I and C–Br sites, followed by aminodehalogenation at the –OCF₂H position to install an amino group at C-3. This 'orthogonal latency' concept—where the fluorinated group acts as both a pharmacophore during biological screening and a synthetic handle for subsequent diversification—is unique to –OCF₂H-containing polyhalogenated scaffolds.

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